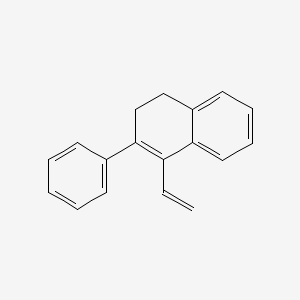![molecular formula C13H22N2O4 B14319800 N,N,N',N'-Tetrakis[(oxiran-2-yl)methyl]methanediamine CAS No. 110430-20-1](/img/structure/B14319800.png)
N,N,N',N'-Tetrakis[(oxiran-2-yl)methyl]methanediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,N’,N’-Tetrakis[(oxiran-2-yl)methyl]methanediamine: is a chemical compound known for its unique structure and versatile applications It is characterized by the presence of four oxirane (epoxide) groups attached to a central methanediamine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N’,N’-Tetrakis[(oxiran-2-yl)methyl]methanediamine typically involves the reaction of a suitable diamine with epichlorohydrin. The process can be summarized as follows:
Starting Materials: The primary starting materials are methanediamine and epichlorohydrin.
Reaction Conditions: The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the opening of the epoxide ring and subsequent attachment to the diamine.
Procedure: Methanediamine is reacted with an excess of epichlorohydrin under controlled temperature and stirring conditions. The reaction mixture is then purified to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of N,N,N’,N’-Tetrakis[(oxiran-2-yl)methyl]methanediamine follows similar principles but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to mix methanediamine and epichlorohydrin.
Continuous Stirring: Continuous stirring ensures uniform mixing and reaction.
Purification: The product is purified using techniques such as distillation or crystallization to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
N,N,N’,N’-Tetrakis[(oxiran-2-yl)methyl]methanediamine undergoes various chemical reactions, including:
Epoxide Ring-Opening Reactions: The oxirane groups can undergo ring-opening reactions with nucleophiles such as amines, alcohols, and thiols.
Polymerization: It can participate in polymerization reactions to form cross-linked polymers.
Substitution Reactions: The compound can undergo substitution reactions where the oxirane groups are replaced by other functional groups.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles include amines, alcohols, and thiols.
Catalysts: Acid or base catalysts are often used to facilitate the reactions.
Solvents: Reactions are typically carried out in solvents such as water, ethanol, or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific nucleophile used. For example:
With Amines: The reaction with amines can produce polyamines.
With Alcohols: The reaction with alcohols can yield polyols.
With Thiols: The reaction with thiols can result in thioethers.
Applications De Recherche Scientifique
N,N,N’,N’-Tetrakis[(oxiran-2-yl)methyl]methanediamine has a wide range of applications in scientific research:
Polymer Chemistry: It is used as a cross-linking agent in the synthesis of epoxy resins and other polymers.
Materials Science: The compound is utilized in the development of advanced materials with unique mechanical and thermal properties.
Biomedical Research:
Industrial Applications: The compound is used in coatings, adhesives, and sealants due to its reactivity and ability to form strong bonds.
Mécanisme D'action
The mechanism of action of N,N,N’,N’-Tetrakis[(oxiran-2-yl)methyl]methanediamine primarily involves the reactivity of its oxirane groups. These groups can undergo nucleophilic attack, leading to ring-opening and subsequent formation of covalent bonds with other molecules. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N,N’,N’-Tetrakis(2-hydroxypropyl)ethylenediamine: This compound has hydroxyl groups instead of oxirane groups, making it less reactive in certain polymerization reactions.
N,N,N’,N’-Tetrakis(2-pyridylmethyl)ethylenediamine: This compound contains pyridyl groups, which impart different chemical properties and applications.
Uniqueness
N,N,N’,N’-Tetrakis[(oxiran-2-yl)methyl]methanediamine is unique due to its multiple oxirane groups, which provide high reactivity and versatility in various chemical reactions. This makes it particularly valuable in the synthesis of cross-linked polymers and advanced materials.
Propriétés
Numéro CAS |
110430-20-1 |
|---|---|
Formule moléculaire |
C13H22N2O4 |
Poids moléculaire |
270.32 g/mol |
Nom IUPAC |
N,N,N',N'-tetrakis(oxiran-2-ylmethyl)methanediamine |
InChI |
InChI=1S/C13H22N2O4/c1(10-5-16-10)14(2-11-6-17-11)9-15(3-12-7-18-12)4-13-8-19-13/h10-13H,1-9H2 |
Clé InChI |
JQRBVXKQGFUZAH-UHFFFAOYSA-N |
SMILES canonique |
C1C(O1)CN(CC2CO2)CN(CC3CO3)CC4CO4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


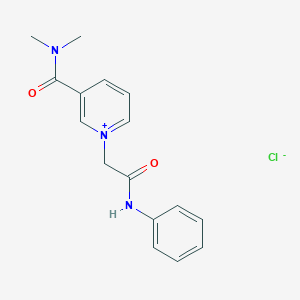
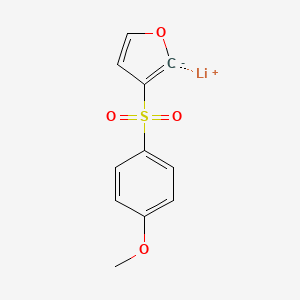
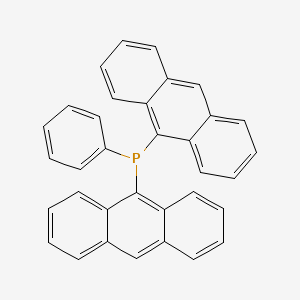
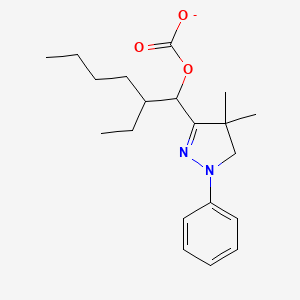
![Bis{3-methyl-3-[(2-methylbutan-2-yl)peroxy]but-1-yn-1-yl}mercury](/img/structure/B14319739.png)
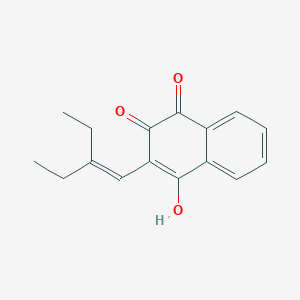

![2,3-Di([1,1'-biphenyl]-4-yl)-5-phenyl-2,3-dihydro-1H-tetrazol-1-ium](/img/structure/B14319749.png)
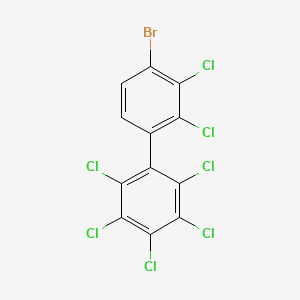
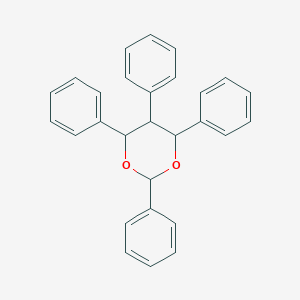

![4-[2-(4-Propoxyphenyl)propan-2-yl]phenol](/img/structure/B14319785.png)

